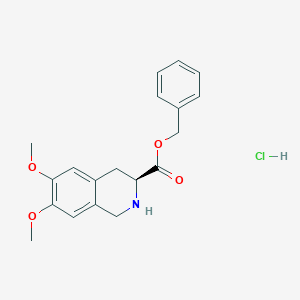

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Beschreibung

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a benzyl ester group at the 3-position and two methoxy substituents at the 6- and 7-positions of the isoquinoline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications . This compound is structurally related to alkaloids and serves as a precursor for chiral ligands in asymmetric catalysis or as an intermediate in drug synthesis .

Eigenschaften

IUPAC Name |

benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13;/h3-7,9-10,16,20H,8,11-12H2,1-2H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDUPSRSUSSQLG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516138 | |

| Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-32-0 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, hydrochloride, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103733-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Esterification with Benzyl Alcohol

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

-

Solvent : Dichloromethane (DCM) or toluene.

Procedure :

The carboxylic acid (1 equiv) is reacted with benzyl alcohol (1.2 equiv) in the presence of H₂SO₄. The mixture is stirred under reflux, followed by neutralization with saturated NaHCO₃ and extraction with DCM. The organic layer is dried (Na₂SO₄) and concentrated to yield the crude ester.

Benzyl Chloroformate-Mediated Esterification

Reaction Conditions :

-

Reagent : Benzyl chloroformate (Cbz-Cl, 1.1 equiv).

-

Base : Triethylamine (TEA, 2 equiv).

Procedure :

The carboxylic acid is dissolved in THF, cooled to 0°C, and treated sequentially with TEA and Cbz-Cl. The reaction is stirred for 1 hour, quenched with water, and extracted with ethyl acetate. The organic phase is evaporated to afford the benzyl ester.

Resolution of (3S)-Enantiomer

The stereochemical integrity of the 3-position is critical for biological activity. Two strategies ensure enantiomeric purity:

Chiral Auxiliary-Assisted Synthesis

Method :

The tetrahydroisoquinoline core is synthesized using a chiral auxiliary (e.g., Evans oxazolidinone) to enforce the (3S)-configuration during cyclization. After esterification, the auxiliary is cleaved under mild acidic conditions.

Enzymatic Resolution

Method :

Racemic benzyl ester is subjected to lipase-catalyzed hydrolysis in aqueous buffer. The (3S)-enantiomer remains unhydrolyzed and is separated via extraction.

Yield : 40–50% (theoretical maximum for resolution).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance stability and solubility:

Procedure :

The benzyl ester (1 equiv) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purification and Characterization

Spectroscopic Analysis

-

FTIR : Peaks at 3101 cm⁻¹ (C-H aromatic), 2924 cm⁻¹ (C-H alkyl), 1612 cm⁻¹ (C=N), and 1720 cm⁻¹ (C=O ester).

-

¹H-NMR (400 MHz, CDCl₃): δ 3.85–3.91 (s, OCH₃), 4.70–4.75 (m, CH₂Ph), 6.65–6.72 (s, Ar-H).

-

GC-MS : Molecular ion at m/z 327 (M⁺ for C₁₉H₂₁NO₄) and 295 (M⁺ – HCl).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize efficiency:

-

Esterification : Packed-bed reactors with immobilized lipases for enantioselective reactions.

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions:

Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: : Commonly uses reducing agents like lithium aluminum hydride.

Substitution: : Can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation can yield corresponding quinolines.

Reduction often results in the formation of alcohol derivatives.

Substitution reactions may yield a variety of ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which may be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can provide neuroprotective effects, suggesting applications in neurodegenerative disorders like Parkinson's disease .

- Antitumor Activity : Preliminary studies have demonstrated that compounds similar to benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibit cytotoxicity against various cancer cell lines .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's diseases.

- Cancer Treatment : Its antitumor activity opens avenues for developing new anticancer therapies.

- Pain Management : As a derivative of isoquinoline alkaloids known for analgesic properties, this compound may contribute to pain relief formulations.

Case Studies and Research Findings

Several studies have documented the synthesis and application of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives:

Wirkmechanismus

The compound's mechanism of action is often related to its interactions with specific molecular targets in biological systems:

Molecular Targets and Pathways: : It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, exerting its effects by modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons

The ethoxycarbonyl group in adds further steric bulk, likely affecting target binding . Substituents: The 2-benzyl and 1-phenyl groups in the compound from introduce additional steric hindrance, which may improve enantioselectivity in catalytic applications .

Synthesis and Yield The methyl ester (S7) is synthesized via reaction of the carboxylic acid hydrochloride with thionyl chloride in methanol, yielding 86% . The benzyl ester analog likely follows a similar esterification pathway using benzyl alcohol. Hydrochloride salt formation (common to the target compound and S7) improves crystallinity and solubility, critical for purification and pharmacological use .

Biological and Chemical Applications Catalysis: The benzyl-substituted compound in is a precursor for ligands used in asymmetric transfer hydrogenation, highlighting the role of steric and electronic tuning in catalysis . Prodrug Potential: The benzyl ester in the target compound may act as a prodrug, with enzymatic hydrolysis releasing the active carboxylic acid in vivo, a strategy common in drug design .

Physicochemical Properties The tetrahydroquinoline derivative () lacks methoxy and ester groups, resulting in lower molecular weight and reduced polarity compared to isoquinoline analogs . The ethoxycarbonyl-phenylpropyl substituent in significantly increases molecular weight, suggesting specialized applications in high-affinity binding .

Research Findings and Implications

- Crystallography Tools : Structural data for these compounds are often determined using software like SHELX , OLEX2 , and ORTEP , ensuring accurate 3D modeling for stereochemical analysis.

- Catalytic Efficiency : Methyl esters (e.g., S7) are simpler to synthesize but may lack the stability or lipophilicity required for in vivo applications compared to benzyl esters .

- Regulatory Considerations : The target compound’s classification under HS code 2933499090 reflects its status as a specialty chemical, necessitating compliance with trade and safety regulations.

Biologische Aktivität

Benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 82586-59-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.37 g/mol

- CAS Number : 82586-59-2

Synthesis

The synthesis of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the Pictet-Spengler reaction, which is known for constructing tetrahydroisoquinoline derivatives efficiently. Recent studies have also explored various synthetic routes that enhance yields and enantiomeric purity .

Anticancer Properties

-

Multidrug Resistance Reversal :

- A series of derivatives based on 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells. Compounds exhibited IC50 values ranging from 0.65 to 0.96 μM against K562/A02 cell lines, demonstrating comparable effectiveness to verapamil, a known MDR inhibitor .

- Cytotoxicity Studies :

The biological activity of benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is believed to involve several mechanisms:

- Inhibition of P-glycoprotein : This compound may inhibit P-glycoprotein function, which is crucial in mediating drug resistance in cancer cells.

- Modulation of Apoptosis : Some studies suggest that tetrahydroisoquinolines can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the molecule, providing neuroprotective effects against oxidative stress.

Case Studies

Q & A

Q. What are the key physicochemical properties and identifiers for this compound?

The compound has the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.37 g/mol (as the free base). Its CAS registry number is 82586-59-2 . The hydrochloride salt is commonly used in laboratory settings, with acute toxicity (oral, H302), skin irritation (H315), and respiratory irritation (H335) noted in safety data . For structural verification, crystallographic tools like SHELXL or OLEX2 are recommended to resolve stereochemistry and confirm the (3S) configuration .

Q. What is a reliable synthetic route for this compound?

A validated method involves reacting the hydrochloride salt of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzyl alcohol in methanol under reflux with thionyl chloride (SOCl₂) as a catalyst. Typical yields reach 86% after solvent removal under reduced pressure . Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. How should researchers handle and store this compound safely?

- Storage : Keep in a tightly sealed container at 2–8°C in a dry environment to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Employ fume hoods to minimize inhalation exposure (H335) .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. What analytical techniques are used to confirm purity and identity?

- HPLC-MS : For assessing purity (>95%) and detecting impurities.

- ¹H/¹³C NMR : To verify the benzyl ester moiety (δ ~5.1 ppm for CH₂Ph) and methoxy groups (δ ~3.8 ppm) .

- X-ray crystallography : To resolve stereochemical ambiguities, particularly the (3S) configuration .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in atomic displacement parameters or bond angles may arise from data merging or twinning. Use SHELXL for iterative refinement with restraints on geometric parameters (e.g., ISOR for thermal motion) . For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement. Case studies show that merging high-resolution data (≤1.0 Å) improves R-factor convergence .

Q. What strategies optimize synthesis yield when scaling up the reaction?

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

As a tetrahydroisoquinoline derivative, it may inhibit enzymes like coclaurine N-methyltransferase (CNMT) involved in alkaloid biosynthesis. Use:

Q. How can researchers address conflicting bioactivity data across studies?

Contradictions in potency (e.g., IC₅₀ variability) may stem from assay conditions. Standardize protocols:

- Buffer systems : Use HEPES (pH 7.4) with 1 mM DTT to stabilize redox-sensitive targets.

- Control compounds : Include emetine (CAS 14198-59-5) as a reference for isoquinoline bioactivity .

- Dose-response curves : Perform triplicate runs with nonlinear regression (e.g., GraphPad Prism) to minimize variability.

Q. What computational methods validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.